BenchChemオンラインストアへようこそ!

Trifluperidol

Antipsychotics Dopamine Receptors Receptor Binding

Select Trifluperidol for its unmatched potency in D2 receptor studies. With an IC50 of 2.6 nM in human brain tissue, it is an essential high-affinity reference standard for receptor occupancy and autoradiography. Its unique NR1a/NR2B NMDA subtype selectivity and distinct pharmacokinetic profile, showing the second highest residual body burden among butyrophenones, make it a powerful comparator in behavioral pharmacology and metabolic research. Ensure your study's integrity with this precisely characterized compound.

Molecular Formula C22H23F4NO2
Molecular Weight 409.4 g/mol
CAS No. 749-13-3
Cat. No. B1206776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluperidol
CAS749-13-3
SynonymsTrifluperidol
Trisedil
Molecular FormulaC22H23F4NO2
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C22H23F4NO2/c23-19-8-6-16(7-9-19)20(28)5-2-12-27-13-10-21(29,11-14-27)17-3-1-4-18(15-17)22(24,25)26/h1,3-4,6-9,15,29H,2,5,10-14H2
InChIKeyGPMXUUPHFNMNDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluperidol for Scientific Procurement: Chemical Class and Core Pharmacological Profile


Trifluperidol (CAS: 749-13-3) is a typical antipsychotic belonging to the butyrophenone chemical class, discovered at Janssen Pharmaceutica in 1959 [1]. It acts primarily as a dopamine D2 receptor antagonist [2], and exhibits general properties similar to those of haloperidol, although it is considerably more potent by weight and causes relatively more severe extrapyramidal side effects [3].

Why Haloperidol or Other Butyrophenones Cannot Simply Replace Trifluperidol in Research or Industrial Applications


While trifluperidol shares the butyrophenone core structure with compounds like haloperidol, benperidol, and droperidol, it is not pharmacologically interchangeable. Substitution can compromise research integrity and clinical outcomes due to its distinct potency profile, receptor-binding kinetics, and unique metabolic residual characteristics. Notably, the compound has a rank order of potency in disrupting operant behavior that is 1.2 times higher than haloperidol [1], and exhibits a unique NMDA receptor interaction profile at the NR1a/NR2B subtype [2]. Furthermore, trifluperidol displays a distinct tissue distribution and metabolic fate in rat models [3], underscoring the need for precise compound selection in any butyrophenone-based study.

Trifluperidol Procurement Guide: Key Quantitative Differentiation from Haloperidol and Chlorpromazine


D2 Receptor Binding Affinity in Human Brain Tissue: Trifluperidol vs. Haloperidol

In a direct comparison of [3H]spiperone binding inhibition in human putamen and nucleus accumbens, trifluperidol demonstrates D2 receptor binding affinity that is nearly equivalent to haloperidol [1]. Both compounds are among the most potent D2 antagonists tested.

Antipsychotics Dopamine Receptors Receptor Binding

In Vivo Behavioral Potency in Rat Model: Trifluperidol vs. Haloperidol

In a study of fixed-ratio operant behavior in rats, trifluperidol was found to be 1.2 times more potent than haloperidol on a μg/kg basis for disrupting food-reinforced lever-pressing [1]. This in vivo behavioral potency contrasts with the equivalent in vitro D2 binding data.

Behavioral Pharmacology Operant Behavior Neuroleptic Potency

Comparative Therapeutic Efficacy in Schizophrenia: Trifluperidol vs. Chlorpromazine

In a double-blind, controlled clinical trial in chronic schizophrenic patients, trifluperidol demonstrated a significantly greater therapeutic effect than chlorpromazine, as measured by global improvement ratings and objective psychological tests [1]. The study noted that trifluperidol was the only experimental drug over a 4-year period to surpass chlorpromazine in therapeutic efficacy on their drug research ward.

Clinical Trial Schizophrenia Antipsychotic Efficacy

Metabolic and Excretion Profile in Rat Model: Trifluperidol vs. Other Butyrophenones

A comparative study of 10 butyrophenone derivatives in Wistar rats revealed that residual radioactive material in the body 96 hours post-administration varied significantly between compounds [1]. The residual amount decreased in the order: seperidol > trifluperidol > haloperidol ⩾ bromoperidol > benperidol ⩾ moperone > haloanisone = floropipamide ⩾ droperidol.

Pharmacokinetics Drug Metabolism Excretion

Procurement-Led Research and Industrial Applications for Trifluperidol


Investigating NMDA Receptor Subtype Selectivity

Trifluperidol, alongside haloperidol, has been characterized as a subtype-selective antagonist at the NR1a/NR2B NMDA receptor [1]. Researchers studying the role of this specific NMDA receptor subtype in neuroprotection, synaptic plasticity, or excitotoxicity can use trifluperidol as a pharmacological tool to probe these mechanisms. Its interaction at a site labeled by both [3H]TCP and [3H]ifenprodil provides a unique binding profile distinct from other NMDA antagonists.

Benchmarking Novel Antipsychotic Candidates in Behavioral Models

Trifluperidol's well-documented in vivo potency in disrupting operant behavior (1.2x that of haloperidol) makes it a valuable comparator compound for novel drug candidates in preclinical behavioral pharmacology [2]. Its distinct side effect profile and therapeutic efficacy in clinical trials against chlorpromazine offer a rich historical dataset for benchmarking new chemical entities.

Studying Dopamine D2 Receptor Pharmacology in Human Brain Tissue

The precise IC50 value (2.6 nM) for inhibiting [3H]spiperone binding in human putamen and nucleus accumbens establishes trifluperidol as a high-affinity reference standard for D2 receptor binding studies [3]. This makes it ideal for use as a positive control or competitive ligand in assays using human brain tissue, including autoradiography and receptor occupancy studies.

Investigating Butyrophenone Metabolism and Drug Disposition

Trifluperidol's unique rank in the metabolic and excretion profile of butyrophenones (second highest residual body burden after 96 hours) makes it a distinct compound for pharmacokinetic and drug disposition studies [4]. Researchers investigating structure-activity relationships (SAR) in butyrophenone metabolism or the mechanisms of drug accumulation can utilize trifluperidol as a key comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trifluperidol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.